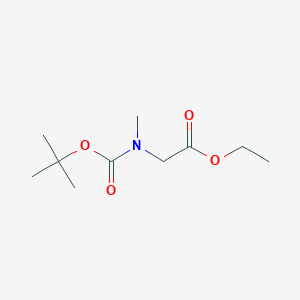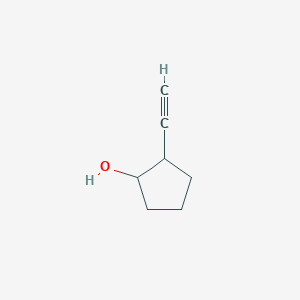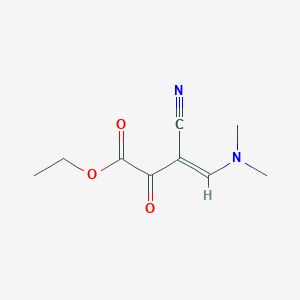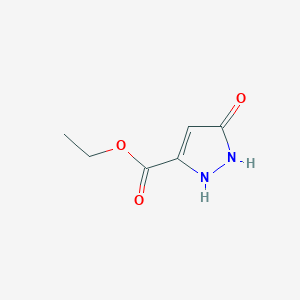
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, also known as 2-Fluorophenethylamine hydrochloride, is an organic compound used in a number of scientific research applications. It is a white crystalline solid that is soluble in water and alcohol and is typically used as a reagent in organic synthesis. It is also used in the synthesis of a variety of pharmaceuticals, including anorexiants, anti-depressants, and anti-epileptics. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(S)-1-((S)-1-(2-Fluorophenyl)propan-1-amine hydrochlorideyl)propan-1-amine hydrochloride has a number of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, including anorexiants, anti-depressants, and anti-epileptics. It is also used in the synthesis of a variety of organic compounds, including dyes, pigments, and other organic compounds. Additionally, it is used in the synthesis of a variety of polymers and in the study of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of (S)-1-((S)-1-(2-Fluorophenyl)propan-1-amine hydrochlorideyl)propan-1-amine hydrochloride is not completely understood. It is believed to be a monoamine reuptake inhibitor, which means that it inhibits the reuptake of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects, including an antidepressant effect.
Biochemical and Physiological Effects
(S)-1-((S)-1-(2-Fluorophenyl)propan-1-amine hydrochlorideyl)propan-1-amine hydrochloride has a number of biochemical and physiological effects. It is believed to be a monoamine reuptake inhibitor, which means that it inhibits the reuptake of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects, including an antidepressant effect. Additionally, it has been shown to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-1-((S)-1-(2-Fluorophenyl)propan-1-amine hydrochlorideyl)propan-1-amine hydrochloride in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, it is chemically stable and has a low toxicity. The main limitation of using this compound in laboratory experiments is its low solubility in water.
Zukünftige Richtungen
There are a number of potential future directions for research into (S)-1-((S)-1-(2-Fluorophenyl)propan-1-amine hydrochlorideyl)propan-1-amine hydrochloride. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases and conditions. Additionally, further studies into its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs, would be beneficial. Finally, further studies into its potential toxicity and its potential for misuse and abuse would be beneficial.
Eigenschaften
IUPAC Name |
(1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIJOOJNOZEOGM-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704159 | |
| Record name | (1S)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | |
CAS RN |
1075715-56-8 | |
| Record name | (1S)-1-(2-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















